5-Fluoropyridine-2-thiol
CAS No.: 1199806-26-2
Cat. No.: VC4285014
Molecular Formula: C5H4FNS
Molecular Weight: 129.15
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1199806-26-2 |
---|---|
Molecular Formula | C5H4FNS |
Molecular Weight | 129.15 |
IUPAC Name | 5-fluoro-1H-pyridine-2-thione |
Standard InChI | InChI=1S/C5H4FNS/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8) |
Standard InChI Key | SIOJPOJBJKVYCE-UHFFFAOYSA-N |
SMILES | C1=CC(=S)NC=C1F |
Introduction
Chemical Identity and Structural Features
Molecular and Electronic Configuration
The IUPAC name for 5-fluoropyridine-2-thiol is 5-fluoro-1H-pyridine-2-thione, reflecting its tautomeric equilibrium between thiol and thione forms. Key structural parameters include:
Property | Value/Descriptor |
---|---|
Molecular Formula | C₅H₄FNS |
Molecular Weight | 129.15–129.16 g/mol |
SMILES | C1=CC(=S)NC=C1F |
InChI Key | SIOJPOJBJKVYCE-UHFFFAOYSA-N |
Tautomerism | Thiol ⇌ Thione (pH-dependent) |
The fluorine atom induces electron-withdrawing effects, polarizing the pyridine ring and enhancing the acidity of the thiol group (pKa ≈ 6–8) . This electronic modulation facilitates nucleophilic substitution and metal coordination .
Synthesis and Reaction Pathways
Primary Synthetic Routes
5-Fluoropyridine-2-thiol is typically synthesized via functionalization of pyridine precursors. Two predominant methods are:
Halogen Exchange Reactions
2-Bromo-5-fluoropyridine (CAS 41404-58-4) serves as a key intermediate. Treatment with thiourea or hydrogen sulfide under basic conditions yields the thiol derivative . For example:
This method achieves yields of 72–85% under optimized conditions .
Direct Fluorination-Thiolation Tandem Reactions
Recent advances employ silver(II) fluoride (AgF₂) for regioselective C–H fluorination of pyridines, followed by nucleophilic thiolation. This one-pot approach minimizes side reactions and improves atom economy .
Physicochemical Characterization
Spectroscopic Data
Advanced analytical techniques confirm the compound's structure:
Technique | Key Observations |
---|---|
¹H NMR (CDCl₃) | δ 8.53 (d, 1H), 8.19 (dd, 1H), 7.60 (td, 1H) |
¹³C NMR | δ 160.8 (C-F), 152.2 (C-S), 140.6 (C-N) |
FT-IR | ν 2570 cm⁻¹ (S-H stretch), 1580 cm⁻¹ (C=N) |
LC-MS | m/z 129.1 [M+H]⁺ |
Thermogravimetric analysis (TGA) reveals decomposition above 238°C, consistent with its thermal stability .
Applications in Pharmaceutical and Materials Science
Radiopharmaceutical Labeling
The thiol group enables conjugation to biomolecules for positron emission tomography (PET). For instance, [¹⁸F]FPySH facilitates site-specific labeling of dehydroalanine (Dha)-containing peptides with radiochemical yields of 7±2.1% .
Comparative Analysis with Related Thiols
Compound | pKa (S-H) | Reactivity | Applications |
---|---|---|---|
5-Fluoropyridine-2-thiol | 6.8 | Nucleophilic substitution | Pharmaceuticals, PET |
Benzoxazole-2-thiol | 7.2 | Metal coordination | Anticancer agents |
Cysteine | 8.3 | Redox reactions | Protein synthesis |
The lower pKa of 5-fluoropyridine-2-thiol enhances its nucleophilicity compared to benzoxazole derivatives, enabling faster conjugation kinetics .
Future Directions and Challenges
Current research focuses on:
-
Green Synthesis: Developing photocatalytic fluorination-thiolation to replace AgF₂ .
-
Targeted Drug Delivery: Engineering thiol-disulfide exchange systems for controlled release .
Challenges include minimizing toxicity and improving synthetic yields for industrial-scale production .
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